N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with thiosemicarbazide, followed by cyclization with an appropriate acid chloride to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-methylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-cancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H21N3OS |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C12H21N3OS/c1-6-8(2)10(16)13-11-15-14-9(17-11)7-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16) |
InChI Key |
DEQQPGPWPMTSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)CC(C)(C)C |
Origin of Product |
United States |
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